molecular formula C13H20Cl2N2 B3227521 (1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride CAS No. 1261230-69-6

(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B3227521
CAS No.: 1261230-69-6
M. Wt: 275.21 g/mol
InChI Key: COTIOFTVIGDHKL-UHFFFAOYSA-N
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Description

(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals due to its significant pharmacological properties

Preparation Methods

The synthesis of (1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride and piperidine.

    Reaction Conditions: The reaction between 3-chlorobenzyl chloride and piperidine is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The intermediate product, (1-(3-Chlorobenzyl)piperidin-4-yl)methanamine, is formed.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and receptors.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various pharmacological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride can be compared with other piperidine derivatives, such as:

  • (1-(4-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride
  • (1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride
  • (1-(4-Bromobenzyl)piperidin-4-yl)methanamine hydrochloride

These compounds share similar structural features but differ in their substituents, which can lead to variations in their pharmacological properties and applications .

Properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16;/h1-3,8,11H,4-7,9-10,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTIOFTVIGDHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261230-69-6
Record name 4-Piperidinemethanamine, 1-[(3-chlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261230-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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